

JTV-519 (K201) Application Notes and Protocols for Patch Clamp Electrophysiology Studies

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Compound of Interest

Compound Name: Jtv-519 free base

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative with significant cardioprotective and antiarrhythmic properties. The primary mechanism of action of JTV-519 involves the stabilization of the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiac myocytes.^{[1][2]} This stabilization reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.^{[1][2][3]} Additionally, JTV-519 exhibits multi-channel blocking effects on various sarcolemmal ion channels.

Electrophysiological Effects of JTV-519

JTV-519 modulates several key ion channels involved in the cardiac action potential. Its effects are concentration-dependent and can vary between different cardiac preparations and experimental conditions.

Summary of JTV-519 Effects on Cardiac Ion Channels

Ion Channel	Species/Cell Type	Effect	IC50 / Concentration	Key Findings
Fast Sodium Current (INa)	Guinea Pig Ventricular Myocytes	Inhibition (Voltage- and Frequency-dependent)	~1.2 μ M (at -60 mV holding potential), ~2 μ M (at -90 mV holding potential)	Block increases with more depolarized holding potentials and higher stimulation frequencies.
L-type Calcium Current (ICa,L)	Guinea Pig Ventricular Myocytes, Murine Cardiomyocytes	Inhibition	Inhibition observed at concentrations around 1-3 μ M.	Contributes to a negative inotropic effect at baseline.[4]
Inwardly Rectifying Potassium Current (IK1)	Guinea Pig Ventricular Myocytes	Inhibition	Contributes to alterations in the resting membrane potential and terminal phase of repolarization.	
Rapidly Activating Delayed Rectifier Potassium Current (IKr)	Guinea Pig Ventricular Myocytes	Inhibition	1.2 μ M	This effect can lead to a prolongation of the action potential duration.[5]
Slowly Activating Delayed Rectifier Potassium Current (IKs)	Guinea Pig Ventricular Myocytes	No significant effect	1 and 5 μ M	JTV-519 selectively inhibits IKr over IKs.[5]

Effects on Sarcoplasmic Reticulum Calcium Handling

The primary therapeutic benefit of JTV-519 is attributed to its effects on RyR2 and SR calcium handling.

Parameter	Species/Cell Type	Effect	Concentration	Key Findings
SR Ca ²⁺ Leak (Ca ²⁺ sparks and waves)	Murine Cardiomyocytes, HL-1 Cardiomyocytes	Reduction	1 µM	JTV-519 significantly reduces the frequency of spontaneous diastolic Ca ²⁺ release events. [1] [4] [6]
Ryanodine Receptor (RyR2) Open Probability	Murine Cardiomyocytes with Heart Failure	Reduction	JTV-519 normalizes RyR2 channel gating, reducing the open probability during diastole. [7]	
Calstabin-2 (FKBP12.6) Binding to RyR2	Murine Cardiomyocytes	Enhancement	1 µM	JTV-519 increases the affinity of calstabin-2 for RyR2, even in the setting of PKA hyperphosphorylation. [8]
[³ H]ryanodine Binding	Inhibition	50 µM	JTV-519 increases the threshold for Ca ²⁺ activation of [³ H]ryanodine binding, indicating stabilization of	

the closed state.

[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the electrophysiological effects of JTV-519.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology in Ventricular Myocytes

This protocol is designed to measure the effects of JTV-519 on sarcolemmal ion currents such as I_{Na} , $I_{Ca,L}$, and I_K .

1. Cell Preparation:

- Isolate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using enzymatic digestion.
- Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Recording Solutions:

- External (Bath) Solution (Tyrode's Solution): (in mM) 136 NaCl, 5 KCl, 3 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
- Pipette Solution (for $I_{Ca,L}$ and I_K): (in mM) 120 CsAsp, 20 TEACl, 5 MgATP, 0.5 MgCl₂, 10 HEPES. Adjust pH to 7.2 with CsOH.[1]
- Pipette Solution (for I_{Na}): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.

3. Voltage Clamp Protocols:

- To measure $I_{Ca,L}$:
 - Use a holding potential of -40 mV to inactivate sodium channels.

- Apply 250 ms depolarizing steps to +10 mV at a frequency of 1 Hz.[1]
- To measure I_{Na} :
 - Use a holding potential of -90 mV or -60 mV.
 - Apply rapid depolarizing steps to -20 mV.
 - To assess frequency-dependence, vary the stimulation frequency (e.g., 0.2 Hz, 1 Hz, 2 Hz, 3.3 Hz).[10]
- To measure I_{Kr} :
 - Use short (50 ms) depolarizing pulses to various test potentials followed by a repolarizing step to measure the tail current.[5]

4. Data Acquisition and Analysis:

- Record currents using a patch-clamp amplifier and appropriate data acquisition software.
- Analyze current amplitudes, current-voltage relationships, and channel kinetics (activation, inactivation).
- To determine IC_{50} values, apply JTV-519 at various concentrations and fit the concentration-response data to a Hill equation.

Protocol 2: Assessment of Sarcoplasmic Reticulum Ca^{2+} Leak

This protocol uses confocal microscopy to visualize and quantify spontaneous Ca^{2+} release events (sparks and waves) from the SR.

1. Cell Preparation and Loading:

- Isolate ventricular myocytes as described in Protocol 1.
- Load cells with a fluorescent Ca^{2+} indicator (e.g., Fluo-4 AM or Fluo-5N) by incubation in a solution containing the dye.

2. Experimental Setup:

- Place the coverslip with dye-loaded myocytes in a perfusion chamber on the stage of a confocal microscope.
- Perfuse with Tyrode's solution at 37°C.[\[1\]](#)

3. Image Acquisition:

- Acquire line-scan images along the longitudinal axis of the myocyte to capture the temporal and spatial characteristics of Ca²⁺ release events.
- To induce SR Ca²⁺ leak, cells can be treated with agents like ouabain or subjected to conditions of Ca²⁺ overload.[\[1\]](#)[\[4\]](#)

4. Data Analysis:

- Analyze the frequency, amplitude, and spatial width of Ca²⁺ sparks using specialized software.
- Quantify the occurrence and propagation velocity of Ca²⁺ waves.
- Compare these parameters in control conditions versus in the presence of JTV-519.

Protocol 3: Ryanodine Receptor-Calstabin-2 Interaction Assay

This protocol utilizes co-immunoprecipitation and Western blotting to assess the binding of calstabin-2 to RyR2.

1. Sample Preparation:

- Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

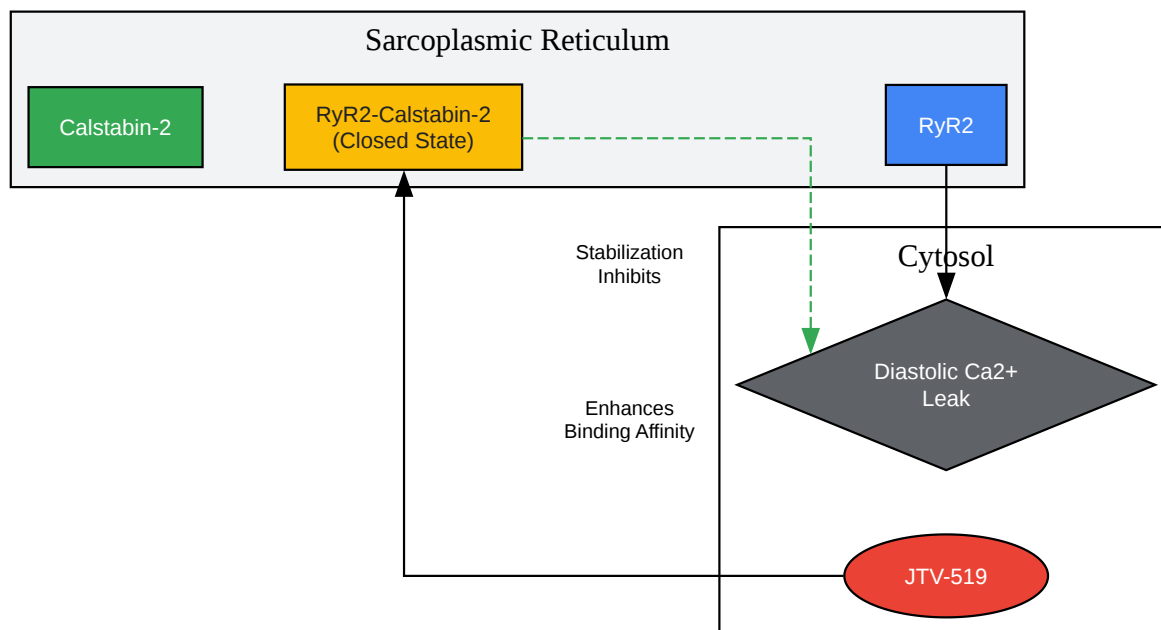
- Incubate the cell lysate with an antibody specific for RyR2 overnight at 4°C.

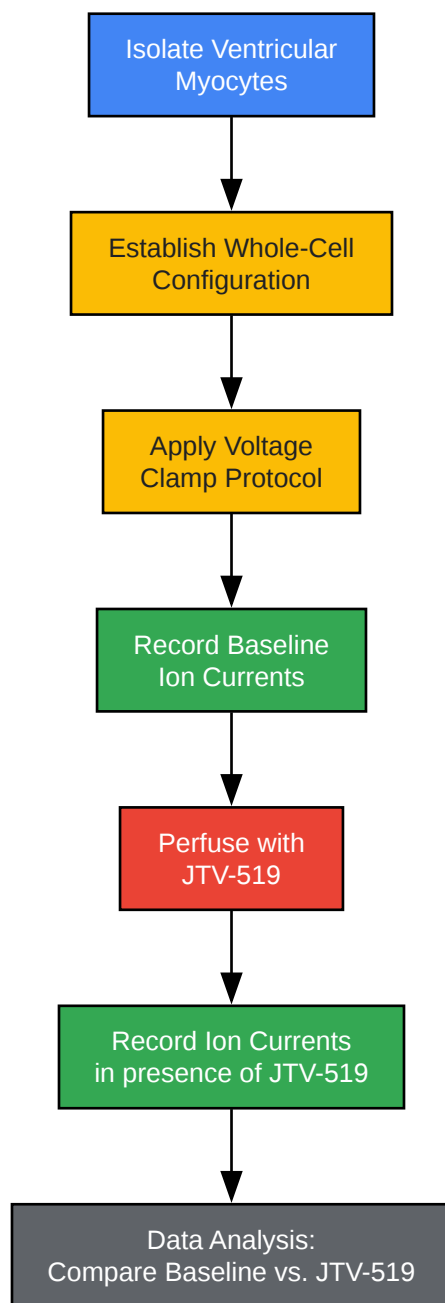
- Add protein A/G-agarose beads to precipitate the RyR2-antibody complexes.
- Wash the beads several times to remove non-specific binding.

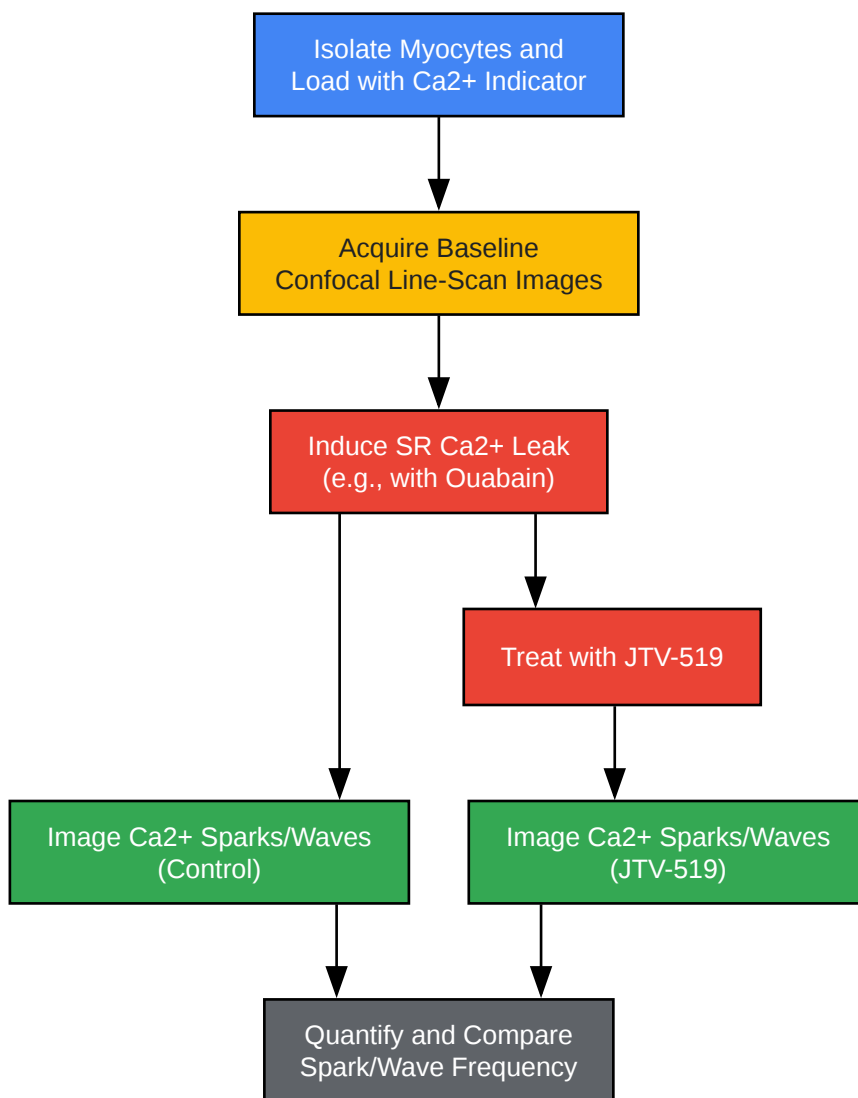
3. Western Blotting:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against RyR2 and calstabin-2.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify the amount of calstabin-2 co-immunoprecipitated with RyR2 and compare between control and JTV-519 treated samples.[\[8\]](#)

Signaling Pathways and Experimental Workflows







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